Intedanib Piperazinyl N,N'-Dioxide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a small molecule inhibitor primarily targeting tyrosine kinases. The compound is recognized for its role in modulating various biological pathways, particularly those associated with cancer and other proliferative diseases.
Intedanib Piperazinyl N,N'-Dioxide can be sourced from various chemical suppliers and is classified under the International Union of Pure and Applied Chemistry naming conventions. Its IUPAC name is N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1-piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-4-quinazolinamine, and it has a CAS number of 379231-04-6 . This classification indicates its structural complexity and potential for diverse biological activity.
The synthesis of Intedanib Piperazinyl N,N'-Dioxide involves several steps that typically include the formation of the quinazoline core followed by functionalization to introduce the piperazinyl and dioxole groups. The general synthetic strategy may include:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in optimizing yield and purity .
Intedanib Piperazinyl N,N'-Dioxide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating a substantial molecular weight and diverse functionality.
The key features of its structure include:
The three-dimensional conformation of Intedanib Piperazinyl N,N'-Dioxide can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential binding sites .
Intedanib Piperazinyl N,N'-Dioxide participates in various chemical reactions that are essential for its biological activity. Key reactions include:
The detailed mechanisms through which these reactions occur can be elucidated through kinetic studies and computational modeling .
The mechanism of action of Intedanib Piperazinyl N,N'-Dioxide primarily involves the inhibition of tyrosine kinases, which are pivotal in signaling pathways related to cell growth and differentiation. By binding to the ATP-binding site of these kinases, the compound effectively prevents phosphorylation events that lead to tumor progression.
Data from preclinical studies indicate that Intedanib Piperazinyl N,N'-Dioxide exhibits significant inhibitory effects on cell lines associated with various cancers, suggesting that it may disrupt critical signaling cascades such as those mediated by epidermal growth factor receptor pathways .
Intedanib Piperazinyl N,N'-Dioxide exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations .
Intedanib Piperazinyl N,N'-Dioxide has potential applications in various scientific fields:
The piperazine ring (1,4-diazacyclohexane) constitutes a privileged scaffold in medicinal chemistry, prominently featured in approximately 20% of small-molecule drugs approved by the FDA between 2011-2023, particularly within kinase-targeting therapeutics [1] [5]. Its structural significance stems from several key physicochemical properties:
Hydrogen Bonding Capacity: The two opposing nitrogen atoms provide hydrogen bond acceptors and donors, facilitating critical interactions with kinase hinge regions or allosteric pockets. In Intedanib and similar inhibitors, the piperazine often serves as a spacer or solubilizing moiety, connecting aromatic pharmacophores while maintaining optimal spatial orientation [1] [3]. The ring's polar surface area significantly enhances aqueous solubility, counterbalancing hydrophobic elements common in kinase inhibitors [1] [8].
Conformational Flexibility: The chair-boat equilibrium of the piperazine ring enables adaptive binding to diverse protein targets. This flexibility permits the terminal pharmacophoric elements to sample conformational space, optimizing complementarity with the target binding site [3] [5]. Studies on arylpiperazine derivatives demonstrate that subtle changes in N-substitution dramatically influence target selectivity profiles – a property exploited in designing multi-kinase inhibitors like Intedanib [8].
Metabolic Optimization: Piperazine rings serve as platforms for introducing prodrug strategies or modulating metabolic susceptibility. N-oxidation, as seen in Intedanib Piperazinyl N,N'-Dioxide, represents a deliberate metabolic pathway that can alter clearance mechanisms and reduce unwanted dealkylation pathways common to tertiary amines [6] [10].
Table 1: Clinically Approved Kinase Inhibitors Featuring Piperazine Motifs
Compound | Molecular Target | Therapeutic Indication | Piperazine Role |
---|---|---|---|
Palbociclib | CDK4/6 | Breast Cancer | Solubility/Bridging Moiety |
Ribociclib | CDK4/6 | Breast Cancer | Solubility/Bridging Moiety |
Vortioxetine | Multi-target Serotonergic | Major Depression | Pharmacophore Core |
Intedanib | VEGFR, PDGFR, FGFR | NSCLC, IPF | Solubility/Linker |
Bifeprunox | Dopamine/Serotonin Receptors | Schizophrenia | Pharmacophore Core |
The integration of piperazine into kinase inhibitors like Intedanib addresses the recurring challenge of achieving balanced lipophilicity – sufficiently hydrophobic for membrane penetration yet hydrophilic enough for dissolution and distribution. This balance is critical for oral bioavailability. In angiokinase inhibitors specifically, the piperazine moiety often links the core heterocycle (e.g., indolinone in Intedanib) to hydrophobic aromatic elements, positioning it as a molecular "tuner" of drug-like properties [5] [7].
N-oxidation of piperazine derivatives represents a sophisticated molecular editing strategy designed to overcome limitations inherent to the parent tertiary amine while preserving or enhancing target engagement. This transformation converts the basic tertiary amine into a zwitterionic N-oxide, fundamentally altering electronic distribution, polarity, and hydrogen-bonding potential [6] [10].
Electrostatic and Polarity Modifications: N-oxidation increases the piperazine ring's dipole moment by approximately 3-5 Debye units. This enhances solubility parameters (cLogP reduction of 0.5-1.5 units) and introduces a strong hydrogen bond acceptor. For Intedanib Piperazinyl N,N'-Dioxide, this modification significantly increases aqueous solubility compared to the parent compound, potentially improving dissolution and tissue distribution. Computational analyses of similar N-oxides reveal enhanced desolvation penalties upon binding – a factor partially offset by stronger electrostatic interactions with complementary charged/polar residues in kinase ATP-binding pockets [6] [10].
Binding Interactions: The N-oxide moiety engages in distinctive dipolar and coordination interactions with protein targets. Crystallographic studies of related kinase-N-oxide complexes demonstrate interactions with backbone amide NH groups (hydrogen bonding), serine/threonine hydroxyls (coordination), and lysine/arginine side chains (electrostatic). In PIM kinase inhibitors featuring N-oxides, the oxygen atom forms a critical hydrogen bond with the hinge region residue Glu121, a conserved interaction potentially replicable in FGFR/VEGFR kinases targeted by Intedanib derivatives [6]. The bulkier N-oxide may also induce conformational rearrangements in the kinase, potentially enhancing selectivity over off-target kinases.
Metabolic and Pharmacokinetic Implications: Piperazine N-oxides function as bioprecursors to the parent amine via enzymatic reduction in vivo, offering potential for targeted delivery. This reversible metabolism reduces first-pass effects and circumvents rapid hepatic clearance associated with tertiary amines. For Intedanib Piperazinyl N,N'-Dioxide, this could translate to prolonged exposure in tumor tissue while minimizing systemic exposure-related toxicity. The N-oxide group also blocks cytochrome P450-mediated N-dealkylation – a major metabolic pathway for piperazine-containing drugs that generates pharmacologically inactive metabolites [10].
Table 2: Comparative Physicochemical Properties of Piperazine vs. N,N'-Dioxide
Property | Piperazine | N,N'-Dioxide | Functional Consequence |
---|---|---|---|
Basicity (pKa) | pKa~9.8 (N1), ~5.4 (N4) | <2 (per N-oxide) | Reduced cationic character at physiological pH |
logD (pH 7.4) | -0.2 to +1.5 | -1.5 to -0.5 | Enhanced aqueous solubility |
H-Bond Acceptors | 2 | 4 | Improved polar interactions with targets |
Molecular Volume (ų) | ~90 | ~95 | Subtle steric impact on binding |
Metabolic Susceptibility | High (N-dealkylation) | Low | Improved metabolic stability |
The strategic application of N-oxidation in Intedanib Piperazinyl N,N'-Dioxide exemplifies a rational approach to overcoming physicochemical barriers in kinase inhibitor design. By modifying the piperazine moiety – a key determinant of solubility and distribution – while preserving the core indolinone pharmacophore responsible for ATP-competitive binding, this derivative potentially optimizes the delicate equilibrium between potency, selectivity, and developability. The N-oxide transformation represents more than a simple prodrug strategy; it constitutes a deliberate molecular intervention to enhance drug-target interface complementarity through polar interaction engineering [7] [8] [10].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: